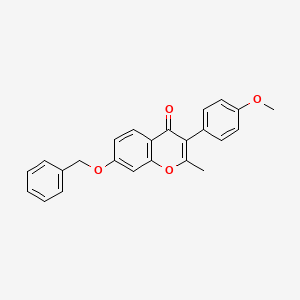

![molecular formula C29H26N2O6 B12160375 N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide](/img/structure/B12160375.png)

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[1-(2-Methoxyethyl)-1H-indol-4-yl]-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamid ist eine komplexe organische Verbindung, die einen Indol- und einen Cumarin-Baustein integriert. Indol-Derivate sind bekannt für ihre vielfältigen biologischen Aktivitäten, darunter antivirale, krebshemmende und entzündungshemmende Eigenschaften . Cumarin-Derivate sind ebenfalls aufgrund ihrer gerinnungshemmenden, antibakteriellen und krebshemmenden Aktivitäten von Bedeutung . Die Kombination dieser beiden Bausteine in einem einzigen Molekül deutet auf ein Potenzial für signifikante biologische Aktivität und therapeutische Anwendungen hin.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-[1-(2-Methoxyethyl)-1H-indol-4-yl]-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamid umfasst typischerweise mehrstufige organische Reaktionen:

Synthese des Indol-Bausteins: Der Indol-Baustein kann durch die Fischer-Indol-Synthese hergestellt werden, bei der Phenylhydrazin in Gegenwart eines sauren Katalysators mit einem Aldehyd oder Keton reagiert.

Synthese des Cumarin-Bausteins: Der Cumarin-Baustein kann durch die Pechmann-Kondensation synthetisiert werden, bei der Phenole in Gegenwart einer starken Säure mit β-Ketoestern reagieren.

Kupplungsreaktion: Der letzte Schritt beinhaltet die Kupplung des Indol- und des Cumarin-Bausteins durch eine nucleophile Substitutionsreaktion, bei der das Indol-Derivat in Gegenwart einer Base mit einem halogenierten Cumarin-Derivat reagiert.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung der oben genannten Synthesewege umfassen, um Ausbeute und Reinheit zu maximieren. Dazu könnten die Verwendung von Durchflussreaktoren für eine bessere Kontrolle der Reaktionsbedingungen und die Verwendung von Hochdurchsatz-Screenings gehören, um die effizientesten Katalysatoren und Lösungsmittel zu identifizieren.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an den Methoxyethyl- und Phenoxyacetamid-Gruppen, was zur Bildung der entsprechenden Aldehyde oder Säuren führt.

Reduktion: Reduktionsreaktionen können die Carbonylgruppen im Cumarin-Baustein angreifen und sie möglicherweise in Alkohole umwandeln.

Substitution: Die aromatischen Ringe sowohl im Indol- als auch im Cumarin-Baustein können elektrophilen Substitutionsreaktionen wie Nitrierung, Sulfonierung und Halogenierung unterliegen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄) werden typischerweise verwendet.

Substitution: Elektrophile Substitutionsreaktionen verwenden oft Reagenzien wie Salpetersäure (HNO₃) für die Nitrierung oder Schwefelsäure (H₂SO₄) für die Sulfonierung.

Hauptprodukte

Oxidation: Produkte können Aldehyde, Ketone oder Carbonsäuren umfassen.

Reduktion: Produkte können Alkohole oder Amine umfassen.

Substitution: Produkte können Nitro-, Sulfonyl- oder Halogenderivate umfassen.

Wissenschaftliche Forschungsanwendungen

Chemie

Die Verbindung kann als Baustein für die Synthese komplexerer Moleküle verwendet werden, insbesondere bei der Entwicklung neuer Arzneimittel.

Biologie

Aufgrund ihrer Indol- und Cumarin-Komponenten kann die Verbindung signifikante biologische Aktivitäten wie krebshemmende, antivirale und entzündungshemmende Wirkungen zeigen .

Medizin

Mögliche therapeutische Anwendungen umfassen die Behandlung von Krebs, Virusinfektionen und entzündlichen Erkrankungen. Die Fähigkeit der Verbindung, mit mehreren biologischen Zielmolekülen zu interagieren, macht sie zu einem vielversprechenden Kandidaten für die Medikamentenentwicklung.

Industrie

Im Industriebereich könnte die Verbindung bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften wie Fluoreszenz oder Photostabilität verwendet werden, da der Cumarin-Baustein vorhanden ist.

Wirkmechanismus

Die Verbindung übt ihre Wirkungen wahrscheinlich durch mehrere Mechanismen aus:

Molekulare Zielmoleküle: Sie kann mit Enzymen, Rezeptoren und anderen Proteinen interagieren, die an wichtigen biologischen Signalwegen beteiligt sind.

Beteiligte Signalwege: Mögliche Signalwege umfassen die Hemmung spezifischer Enzyme (z. B. Kinasen) oder die Modulation der Rezeptoraktivität (z. B. G-Protein-gekoppelte Rezeptoren).

Wissenschaftliche Forschungsanwendungen

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology

Due to its indole and coumarin components, the compound may exhibit significant biological activities, such as anticancer, antiviral, and anti-inflammatory effects .

Medicine

Potential therapeutic applications include the treatment of cancer, viral infections, and inflammatory diseases. The compound’s ability to interact with multiple biological targets makes it a promising candidate for drug development.

Industry

In the industrial sector, the compound could be used in the development of new materials with specific properties, such as fluorescence or photostability, due to the presence of the coumarin moiety.

Wirkmechanismus

The compound likely exerts its effects through multiple mechanisms:

Molecular Targets: It may interact with enzymes, receptors, and other proteins involved in key biological pathways.

Pathways Involved: Potential pathways include the inhibition of specific enzymes (e.g., kinases) or the modulation of receptor activity (e.g., G-protein coupled receptors).

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Indol-Derivate: Beispiele sind Tryptophan, Serotonin und Indomethacin.

Cumarin-Derivate: Beispiele sind Warfarin, Esculetin und Umbelliferon.

Einzigartigkeit

Die einzigartige Kombination von Indol- und Cumarin-Bausteinen in N-[1-(2-Methoxyethyl)-1H-indol-4-yl]-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamid bietet ein eigenes Spektrum biologischer Aktivitäten und potentieller therapeutischer Anwendungen, die in Verbindungen, die nur einen dieser Bausteine enthalten, nicht üblich sind.

Eigenschaften

Molekularformel |

C29H26N2O6 |

|---|---|

Molekulargewicht |

498.5 g/mol |

IUPAC-Name |

N-[1-(2-methoxyethyl)indol-4-yl]-2-[4-(8-methoxy-2-oxochromen-3-yl)phenoxy]acetamide |

InChI |

InChI=1S/C29H26N2O6/c1-34-16-15-31-14-13-22-24(6-4-7-25(22)31)30-27(32)18-36-21-11-9-19(10-12-21)23-17-20-5-3-8-26(35-2)28(20)37-29(23)33/h3-14,17H,15-16,18H2,1-2H3,(H,30,32) |

InChI-Schlüssel |

NTABDTIVFQMYBG-UHFFFAOYSA-N |

Kanonische SMILES |

COCCN1C=CC2=C(C=CC=C21)NC(=O)COC3=CC=C(C=C3)C4=CC5=C(C(=CC=C5)OC)OC4=O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2-methoxyphenyl)ethyl]-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B12160294.png)

![N-[(1-ethylpyrrolidin-2-yl)methyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide](/img/structure/B12160295.png)

![methyl 5-[2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B12160300.png)

![5-bromo-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]furan-2-carboxamide](/img/structure/B12160304.png)

![2,4,6,6-tetramethyl-6H-pyrano[3,2-c]pyrido[3,2,1-ij]quinoline-8,9,11(10H)-trione](/img/structure/B12160306.png)

![N'-{(Z)-[4-(diethylamino)phenyl]methylidene}-2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12160312.png)

![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1Z,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B12160321.png)

![N-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B12160324.png)

![N-(4-bromo-2-fluorophenyl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12160332.png)

![N-[(1Z)-1-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]-4-methylbenzamide](/img/structure/B12160340.png)

![N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide](/img/structure/B12160350.png)

![2-{[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(Z)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}acetohydrazide](/img/structure/B12160352.png)

![4-bromo-N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]benzenesulfonamide](/img/structure/B12160360.png)